
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene is an organic compound characterized by the presence of two bromine atoms and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene typically involves the bromination of 2,3-dimethyl-2-butene. The reaction is carried out by adding bromine to the double bond of 2,3-dimethyl-2-butene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-1,4-Dibromo-2,3-dimethyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide are used.
Addition Reactions: Hydrogen halides or halogens in inert solvents like dichloromethane are employed.
Major Products:
Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.
Elimination Reactions: Alkenes are the primary products.
Addition Reactions: Dihalides or other addition products are formed.
Aplicaciones Científicas De Investigación
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mecanismo De Acción
The mechanism of action of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the compound make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or addition reactions.
Comparación Con Compuestos Similares
1,4-Dibromo-2-butene: Similar in structure but lacks the methyl groups.
1,4-Dichloro-2,3-dimethyl-2-butene: Similar but with chlorine atoms instead of bromine.
2,3-Dimethyl-2-butene: The parent compound without the bromine atoms.
Uniqueness: (2E)-1,4-Dibromo-2,3-dimethyl-2-butene is unique due to the presence of both bromine atoms and the double bond, which confer distinct reactivity patterns. The methyl groups also influence the compound’s steric and electronic properties, making it different from its analogs.
Propiedades
Fórmula molecular |
C6H10Br2 |
|---|---|
Peso molecular |
241.95 g/mol |
Nombre IUPAC |
(E)-1,4-dibromo-2,3-dimethylbut-2-ene |
InChI |
InChI=1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3/b6-5+ |
Clave InChI |
BBYFHJBRRDWKCV-AATRIKPKSA-N |
SMILES isomérico |
C/C(=C(/C)\CBr)/CBr |
SMILES canónico |
CC(=C(C)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


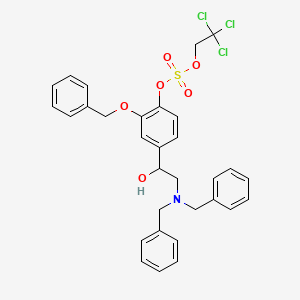
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)


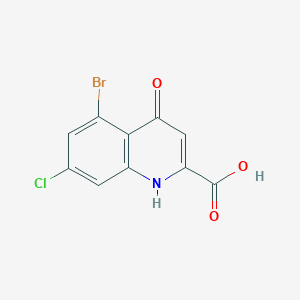
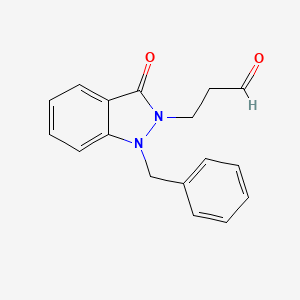
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
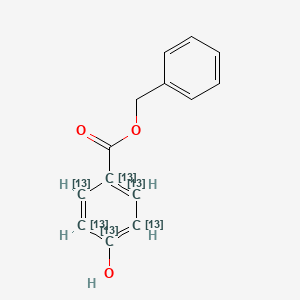
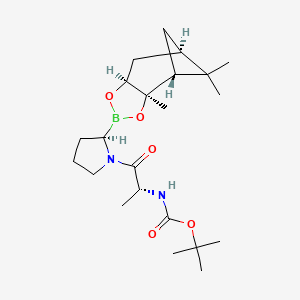

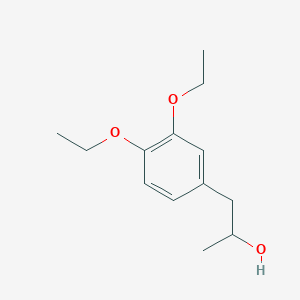
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
